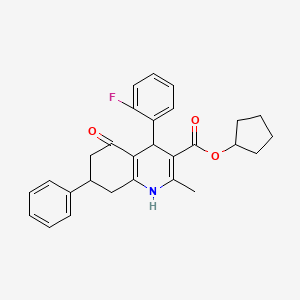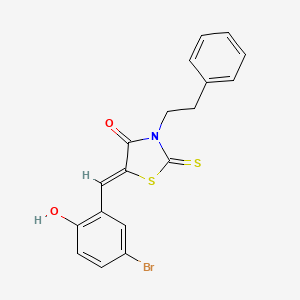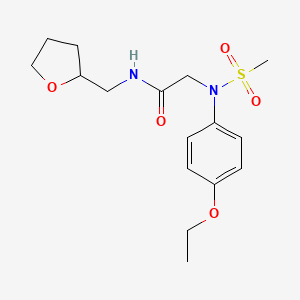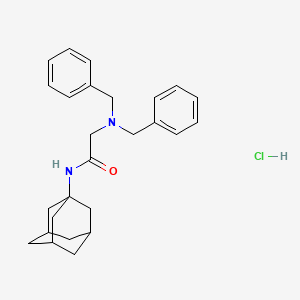![molecular formula C16H18N4O4 B5205199 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dihydroisoquinoline moiety and the triazinane-trione structure makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be achieved through multi-step organic synthesis
Formation of Dihydroisoquinoline Core: This step typically involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Introduction of Triazinane-Trione Moiety: The triazinane-trione structure can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: The compound may have potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, altering their activity. The triazinane-trione structure could also play a role in binding to specific sites, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound shares the dihydroisoquinoline core but has different substituents.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds have similar core structures but differ in their functional groups and applications.
Uniqueness
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is unique due to the combination of the dihydroisoquinoline and triazinane-trione structures. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-17-14(22)18(2)16(24)20(15(17)23)10-13(21)19-8-7-11-5-3-4-6-12(11)9-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPSUHXDXFDZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)
![[6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B5205131.png)
![S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride](/img/structure/B5205133.png)

![[5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B5205148.png)

![N-methyl-2-[3-[3-(2-methylsulfanylphenyl)phenyl]pyrazol-1-yl]acetamide](/img/structure/B5205168.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)

![Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5205183.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
